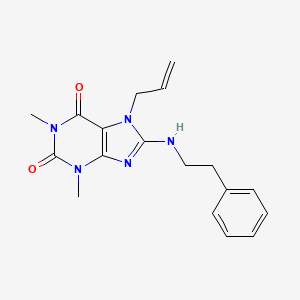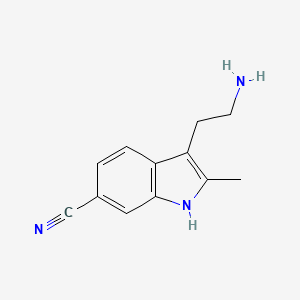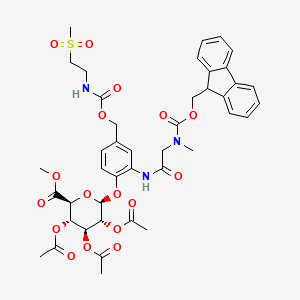![molecular formula C14H14F3N3O2 B2781971 5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338674-13-7](/img/structure/B2781971.png)
5-propyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses exceptionally mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学的研究の応用
Triazole-Based Scaffolds in Peptidomimetics
The development of triazole-based scaffolds for peptidomimetics or biologically active compounds is a significant application area for triazole derivatives. These scaffolds are particularly useful for generating collections of compounds with potential biological activity. A protocol utilizing ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides facilitates the synthesis of a protected version of triazole amino acid, essential for creating triazole-containing dipeptides. These compounds exhibit structural motifs typical of turn inducers and have been used to synthesize triazoles with activity as HSP90 inhibitors, highlighting their potential in drug discovery and development (Ferrini et al., 2015).
Synthesis of α-Trifluoromethyl Amino Acids
Another research focus is the synthesis of α-trifluoromethyl amino acids, which are valuable for introducing fluorine into bioactive molecules, enhancing their pharmacological properties. The conversion of 5-fluoro-4-trifluoromethyloxazoles into α-trifluoromethyl substituted aromatic and heteroaromatic amino acids showcases the versatility of triazole derivatives in synthesizing fluorine-containing bioactive compounds. This approach demonstrates the synthetic utility of triazole derivatives in accessing fluorinated amino acids, which are of interest due to their potential pharmacological applications (Burger et al., 2006).
Antioxidant Activity of Triazole Derivatives
The synthesis and evaluation of new triazole derivatives for their antioxidant properties represent another significant area of research. By developing preparative methods for synthesizing triazole compounds and studying their acid hydrolysis, researchers have explored the physical-chemical properties and in vitro antioxidant activity of these compounds. Such studies are crucial for identifying new antioxidants, which can play a role in mitigating oxidative stress-related diseases (Dovbnya et al., 2022).
Catalytic Applications and Antifungal Agents
The synthesis of novel triazole compounds with potential antifungal activity is another research application. Through the development of facile synthesis methods for triazole derivatives, researchers have identified compounds with significant in vitro antifungal and antibacterial activity. Such studies not only contribute to the understanding of triazole chemistry but also facilitate the discovery of new antifungal agents, highlighting the therapeutic potential of triazole derivatives (Nikalje et al., 2015).
特性
IUPAC Name |
5-propyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-4-11-12(13(21)22)18-19-20(11)8-9-5-3-6-10(7-9)14(15,16)17/h3,5-7H,2,4,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCBXBQRONCTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2781890.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2781892.png)



![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate](/img/structure/B2781899.png)

![3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2781904.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2781910.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2781911.png)
